(4-Isopropylamino-cyclohexyl)-carbamic acid tert-butyl ester
CAS No.: 1353989-53-3
Cat. No.: VC8234400
Molecular Formula: C14H28N2O2
Molecular Weight: 256.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353989-53-3 |
|---|---|
| Molecular Formula | C14H28N2O2 |
| Molecular Weight | 256.38 |
| IUPAC Name | tert-butyl N-[4-(propan-2-ylamino)cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C14H28N2O2/c1-10(2)15-11-6-8-12(9-7-11)16-13(17)18-14(3,4)5/h10-12,15H,6-9H2,1-5H3,(H,16,17) |
| Standard InChI Key | DGOMFIXMWCIEBX-UHFFFAOYSA-N |
| SMILES | CC(C)NC1CCC(CC1)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)NC1CCC(CC1)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular and Stereochemical Features
The IUPAC name, tert-butyl -[4-(propan-2-ylamino)cyclohexyl]carbamate, reflects its stereochemistry, where the cyclohexyl ring adopts a chair conformation with substituents in equatorial positions for minimal steric strain. The trans-configuration of the isopropylamino and carbamate groups is inferred from analogous compounds, such as benzyl [trans-4-(isopropylamino)cyclohexyl]carbamate (CAS 1353973-35-9), which shares a similar backbone .
Key identifiers include:
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SMILES: CC(C)NC1CCC(CC1)NC(=O)OC(C)(C)C
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InChI Key: DGOMFIXMWCIEBX-UHFFFAOYSA-N
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PubChem CID: 66569216
The tert-butyl group enhances solubility in nonpolar solvents, while the isopropylamino moiety contributes to hydrogen-bonding potential, critical for biological activity.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves three primary steps:
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Cyclohexane Functionalization: Introduction of the isopropylamino group via nucleophilic substitution or reductive amination.
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Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to protect the amine.
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Purification: Chromatography or crystallization to achieve >95% purity .
For example, a related synthesis of tert-butyl -[trans-4-(hydroxymethyl)cyclohexyl]carbamate employs methanesulfonyl chloride for hydroxyl group activation, followed by cyanide substitution . Similar methodologies likely apply to the target compound.
Industrial Production
Industrial processes optimize reaction conditions (e.g., temperature, catalyst loading) to maximize yield (>80%) and purity. Continuous-flow systems reduce processing time, while green solvents like ethyl acetate minimize environmental impact .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 256.38 g/mol |
| Solubility | Soluble in DCM, THF, DMSO |
| Boiling Point | Not reported |
| Stability | Stable at room temperature |
The tert-butyl group imparts lipophilicity (), favoring membrane permeability in biological systems.
Comparative Analysis with Related Compounds
| Compound | Molecular Weight | Key Functional Group |
|---|---|---|
| Benzyl [trans-4-(isopropylamino)cyclohexyl]carbamate | 290.4 g/mol | Benzyl ester |
| tert-butyl -[4-(isopropylamino)cyclohexyl]carbamate | 256.38 g/mol | tert-butyl carbamate |
The tert-butyl derivative exhibits superior stability under acidic conditions compared to the benzyl ester, which is prone to hydrolysis .
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